3-bromo-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
3-bromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N. It is characterized by the presence of a bromine atom attached to the benzene ring and a trifluoroethyl group attached to the nitrogen atom of the aniline.
Mechanism of Action
Target of Action
This compound is often used as an intermediate in pharmaceutical research , suggesting it may interact with a variety of biological targets.
Mode of Action
As an intermediate in pharmaceutical research , it’s likely that its mode of action depends on the specific context in which it is used.
Result of Action
As an intermediate in pharmaceutical research , its effects likely depend on the specific context in which it is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-bromo-N-(2,2,2-trifluoroethyl)aniline interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-bromoaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Major Products Formed
Substitution: Products such as 3-hydroxy-N-(2,2,2-trifluoroethyl)aniline or 3-amino-N-(2,2,2-trifluoroethyl)aniline.
Oxidation: Products like 3-bromo-N-(2,2,2-trifluoroethyl)quinone.
Reduction: Products such as this compound derivatives with reduced functional groups.
Scientific Research Applications
3-bromo-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,5-Dibromo-(trifluoromethyl)benzene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Uniqueness
3-bromo-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group, which confer distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-N-(2,2,2-trifluoroethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNMALBHZQVDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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